molecular formula C3H3N3OS B156654 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 1627-37-8

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B156654
CAS No.: 1627-37-8
M. Wt: 129.14 g/mol
InChI Key: NAONSCLFUDKBCA-UHFFFAOYSA-N
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Description

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a versatile chemical scaffold central to advanced research in drug discovery and materials science. Its core structure serves as a key precursor for synthesizing complex nitrogen-containing heterocycles with significant biological and electronic properties. Researchers utilize this compound to develop novel triazolotriazine derivatives, which have demonstrated promising in vitro anti-cancer activity, particularly against lung carcinoma (A549) cell lines . Some synthesized compounds have shown greater efficacy than reference drugs and low cytotoxicity against normal cell lines, making this a valuable scaffold for developing new oncology therapeutics . The mechanism of action for these derivatives is under active investigation, with studies pointing to the induction of apoptosis through pathways involving DNA fragmentation, DNA damage, and modulation of key genes such as BCL-2, BAX, and p53 . Beyond medicinal chemistry, this triazinethione derivative is employed in the design of functional organic materials. It serves as a building block for novel molecular structures, such as pyrano[3,2-c]quinoline-based 1,2,4-triazines, which are being explored for their optoelectronic properties and potential application in photodiode devices and as photosensors . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-sulfanylidene-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONSCLFUDKBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362861
Record name 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-37-8
Record name NSC38622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinecarbothioamide Cyclization

The classical approach involves cyclizing hydrazinecarbothioamides (3) under basic conditions. For example, refluxing 3 with 1M NaOH in ethanol for 6–7 hours yields 6-(2-aminophenyl)-4-(4-substituted phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4) . This method, however, suffers from low yields (35–60%) and requires large volumes of solvent for purification.

Mechanistic Insight : The reaction proceeds via deprotonation of the hydrazinecarbothioamide’s thiol group, followed by intramolecular nucleophilic attack to form the triazine ring. Acidification with acetic acid precipitates the product.

Base-Mediated Ring Closure

In a modified protocol, anhydrous K₂CO₃ in ethanol facilitates the synthesis of 8-substituted 3,5-dihydro-2H-triazino[5,6-b]indoles (6) . Refluxing 3 with K₂CO₃ for 7–8 hours achieves moderate yields (50–65%), but the need for absolute ethanol and prolonged heating limits scalability.

Microwave-Assisted Synthesis

Aqueous Medium Optimization

Microwave irradiation in water significantly improves reaction efficiency. For instance, irradiating a mixture of 3 , NaOH, and K₂CO₃ at 300 W for 3–6 minutes produces 4 and 6 in 75–90% yield. This method eliminates organic solvents, reduces reaction time by >95%, and simplifies purification via crystallization.

Key Advantages :

  • Environmental Benefits : Water as a solvent reduces toxicity and waste.

  • Energy Efficiency : Microwave heating directly energizes reactants, minimizing side reactions.

One-Pot Protocols

Recent advancements enable one-pot synthesis by sequentially reacting hexahydro-1H-indole-2,3-dione with thiosemicarbazide under microwave conditions. This approach avoids isolating intermediates and achieves comparable yields (80–85%).

Comparative Analysis of Methods

Parameter Conventional (NaOH Reflux) Microwave (Aqueous)
Reaction Time 6–8 hours3–6 minutes
Yield 35–60%75–90%
Solvent EthanolWater
Purification CrystallizationDirect filtration
Environmental Impact High (toxic base/solvent)Low (aqueous, no waste)

Table 1: Comparison of conventional and microwave-assisted synthesis methods.

Mechanistic and Spectroscopic Validation

Reaction Monitoring

Thin-layer chromatography (TLC) and IR spectroscopy are critical for tracking reaction progress. The disappearance of the C=S stretch at 1152 cm⁻¹ (hydrazinecarbothioamide) and emergence of C=O at 1697 cm⁻¹ confirm triazinone formation.

Structural Elucidation

¹H NMR spectra of 4 exhibit characteristic signals at δ 11.12 ppm (indole NH) and δ 8.36 ppm (hydrazinecarbothioamide NH₂). Mass spectrometry further validates molecular ions, such as m/z 254.5 for 3b .

Green Chemistry Innovations

Potassium Carbonate as a Mild Base

Replacing NaOH with K₂CO₃ in microwave reactions reduces corrosion hazards and simplifies waste treatment. K₂CO₃’s water solubility enables easy separation, enhancing process safety.

Solvent-Free Approaches

Adsorbing reactants on solid supports like alumina or silica gel under microwave conditions achieves solvent-free synthesis, though yields remain lower (60–70%) .

Chemical Reactions Analysis

Types of Reactions

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exhibit significant antimicrobial properties. For example, compounds synthesized from this triazine have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Studies reveal that certain derivatives can inhibit the growth of cancer cell lines by modulating enzymatic activities involved in cancer progression .

Medicine

  • Drug Development : Due to its structural characteristics, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets such as enzymes makes it a valuable compound in medicinal chemistry .

Industry

  • Material Science : The compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for the design of materials that can be used in various applications ranging from pharmaceuticals to agricultural chemicals .

Antimicrobial Activity Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited broad-spectrum antibacterial effects comparable to established antibiotics like Ciprofloxacin and Rifampicin. Notably, one derivative demonstrated an MIC of 50 μg/mL against Mycobacterium smegmatis, highlighting its potential as an antimicrobial agent .

Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that specific derivatives of this compound inhibited cell proliferation significantly. The mechanism was attributed to the interaction with cellular enzymes that play critical roles in cancer metabolism and growth regulation .

Data Table: Summary of Biological Activities

Compound DerivativeAntimicrobial ActivityAnticancer ActivityReference
Compound AMIC = 50 μg/mLIC50 = 20 μM
Compound BMIC = 75 μg/mLIC50 = 15 μM
Compound CMIC = 100 μg/mLIC50 = 25 μM

Mechanism of Action

The mechanism of action of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Antioxidant Activity Comparison

Compound Activity vs. Ascorbic Acid Assay Method
Ascorbic acid 1.0× (baseline) DPPH, Reducing Power
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 1.5× DPPH
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 1.35× Reducing Power

Insecticidal Activity

The structural analog pymetrozine (6-methyl-4-{(E)-pyridin-3-ylmethylideneamino}-4,5-dihydro-1,2,4-triazin-3(2H)-one) is a commercial insecticide effective against aphids and whiteflies . Unlike the parent compound, pymetrozine’s pyridine substituent enhances its systemic action in plants.

Table 2: Insecticidal Activity Comparison

Compound Target Pests Application Key Substituents
This compound Not reported N/A Base scaffold
Pymetrozine Aphids, whiteflies Foliar spraying Pyridin-3-ylmethylideneamino, methyl
Urea-bridged triazone derivatives Lepidopteran pests TRP channel inhibition Urea bridge, alkyl groups

Ion-Sensing Capabilities

The derivative 4-amino-3-{2-[4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-yliden]hydrazono}-6-methyl-3,4-dihydro-1,2,4-triazin-5(2H)-one (ATO) is used in terbium(III) ion-selective electrodes. Its amino and methyl groups enable selective binding to Tb³⁺ with a detection limit of 8.6 × 10⁻⁷ mol L⁻¹ and a Nernstian slope of 19.4 mV/decade .

Table 3: Ion-Sensing Performance

Compound Target Ion Detection Limit (mol L⁻¹) Slope (mV/decade) Key Features
ATO Tb³⁺ 8.6 × 10⁻⁷ 19.4 ± 0.5 Amino, methyl groups
Parent N/A N/A N/A Base scaffold

Pharmacological Activity

Hybrid structures combining triazinone with pyrimidine (e.g., 4o and 4s) show potent anticonvulsant activity by modulating GABA levels. For instance:

  • 4o : ED₅₀ = 22.54 mg/kg (MES model), 285.02 mg/kg (scPTZ model) .
  • 4s : ED₅₀ = 29.40 mg/kg (MES model), 293.42 mg/kg (scPTZ model) .

Physical and Chemical Properties

Arylation of the triazinone core improves thermal stability:

  • 5-(p-Tolyl)-5,6-diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (18a) : Melting point = 261–262°C .
  • 6-Hydroxymethyl-4-(pyridin-3-ylmethylenamino)-4,5-dihydro-1,2,4-triazin-3(2H)one: Increased hydrophilicity due to hydroxymethyl substitution .

Biological Activity

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C3H3N3OSC_3H_3N_3OS with a molecular weight of approximately 129.14 g/mol. The structure features a thioxo group that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Case Study : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. This activity can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

  • Research Finding : A study measured the compound's ability to reduce oxidative stress in human cells, showing a notable decrease in reactive oxygen species (ROS) levels .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

  • Case Study : In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis and cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 15 µM .

The biological activities of this compound can be attributed to its interaction with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways related to apoptosis and oxidative stress response.

Data Summary Table

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AntioxidantHuman cellsScavenging free radicals
CytotoxicMCF-7 breast cancer cellsInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Reactant of Route 2
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

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